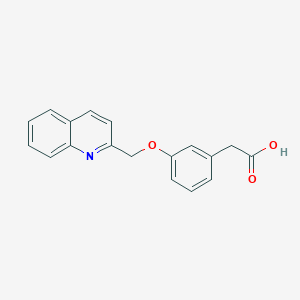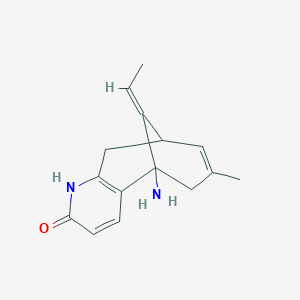
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide, also known as DMQI, is a synthetic compound that is commonly used in scientific research. It belongs to the class of piperazine compounds and has been found to have various biochemical and physiological effects.
作用機序
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (VGCCs). By blocking these channels, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can inhibit the release of neurotransmitters such as acetylcholine and glutamate, leading to a reduction in synaptic transmission. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has also been found to inhibit the activity of calcium-activated potassium channels (KCa), which can lead to an increase in neuronal excitability.
Biochemical and Physiological Effects:
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine and glutamate, leading to a reduction in synaptic transmission. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has also been found to increase the firing rate of neurons by inhibiting the activity of KCa channels. In addition, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been found to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-1beta.
実験室実験の利点と制限
One advantage of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide is its ability to selectively block certain ion channels and receptors in the nervous system, which can be useful in the study of neurotransmitter release and synaptic transmission. However, one limitation of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide is its potential toxicity, which can limit its use in certain experiments. In addition, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can be difficult to synthesize and purify, which can make it expensive and time-consuming to obtain.
将来の方向性
There are many potential future directions for the use of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide in scientific research. One area of interest is the study of the role of ion channels in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide could also be used to investigate the effects of ion channel blockers on neuronal excitability and synaptic transmission. In addition, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide could be used in the development of new drugs for the treatment of various neurological disorders.
合成法
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can be synthesized by reacting 2-chloroquinoline with N,N-dimethylpiperazine in the presence of a base, followed by the addition of iodine. The resulting product is then purified through recrystallization.
科学的研究の応用
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been widely used in scientific research for its ability to selectively block certain ion channels and receptors in the nervous system. It has been found to be particularly useful in the study of neurotransmitter release and synaptic transmission. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has also been used in the study of ion channel function and regulation, as well as in the investigation of the role of ion channels in various physiological processes.
特性
CAS番号 |
109732-62-9 |
|---|---|
製品名 |
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide |
分子式 |
C15H20N3+ |
分子量 |
369.24 g/mol |
IUPAC名 |
2-(4,4-dimethylpiperazin-4-ium-1-yl)quinoline;iodide |
InChI |
InChI=1S/C15H20N3.HI/c1-18(2)11-9-17(10-12-18)15-8-7-13-5-3-4-6-14(13)16-15;/h3-8H,9-12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LTSPKXGQPWRNQX-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3C=C2)C.[I-] |
正規SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3C=C2)C.[I-] |
同義語 |
1,1-dimethyl-4-(2-quinolyl)piperazinium DMQP iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

